(R)-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Chiral Resolution Stereochemical Purity Enantiomeric Excess

(R)-tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate (CAS 852051-06-0), also known as 1-N-Boc-2(R)-ethyl-piperidin-4-one, is a chiral N-Boc-protected piperidin-4-one derivative with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol. It serves as an advanced, enantiomerically pure building block for the synthesis of complex nitrogen-containing molecules in medicinal chemistry and pharmaceutical development, where the defined (R)-stereochemistry at C2 is critical for downstream biological activity and synthetic fidelity.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
Cat. No. B8263222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCCC1CC(=O)CCN1C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
InChIKeyGJZHXLNQQNAXNW-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: (R)-tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate as a Chiral N-Boc-Protected Piperidin-4-one Intermediate


(R)-tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate (CAS 852051-06-0), also known as 1-N-Boc-2(R)-ethyl-piperidin-4-one, is a chiral N-Boc-protected piperidin-4-one derivative with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol . It serves as an advanced, enantiomerically pure building block for the synthesis of complex nitrogen-containing molecules in medicinal chemistry and pharmaceutical development, where the defined (R)-stereochemistry at C2 is critical for downstream biological activity and synthetic fidelity [1].

Why Generic Substitution Fails for (R)-tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate: The Critical Importance of C2 Stereochemistry


Substituting (R)-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate with the racemic mixture (CAS 324769-07-5), the (S)-enantiomer (CAS 1292324-60-7), or the achiral parent compound tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3) introduces significant risk in synthetic campaigns. As demonstrated in the Horner–Wadsworth–Emmons reaction of chiral 2-substituted-4-oxopiperidines, unexpected epimerization at the C2 position can occur, underscoring the delicate stereochemical integrity required for successful downstream transformations [1]. Furthermore, the (R)-enantiomer confers a specific three-dimensional orientation that is often a prerequisite for binding to biological targets, meaning a racemate or opposite enantiomer will not yield the same pharmacological profile or synthetic outcome, potentially leading to failed syntheses or invalid biological assay results .

Quantitative Differentiation Evidence for (R)-tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate versus In-Class Analogs


Enantiomeric Purity and Defined Stereochemistry: (R)- vs (S)- vs Racemic Form

The (R)-enantiomer (CAS 852051-06-0) is a defined single stereoisomer, in contrast to the racemic mixture (CAS 324769-07-5) which contains both (R) and (S) forms, and the (S)-enantiomer (CAS 1292324-60-7) . This stereochemical definition is quantifiable; the (R)-enantiomer is supplied with a minimum purity specification of 97% (HPLC) and is characterized by a distinct specific optical rotation, whereas the racemate has a net optical rotation of zero . The (S)-enantiomer, while also chiral, will produce the opposite stereochemical outcome in asymmetric syntheses .

Chiral Resolution Stereochemical Purity Enantiomeric Excess

Molecular Weight and Lipophilicity Differentiation: 2-Ethyl Substitution vs. Unsubstituted N-Boc-4-piperidone

The target compound possesses a 2-ethyl substituent, resulting in a molecular weight of 227.3 g/mol and increased lipophilicity compared to the unsubstituted N-Boc-4-piperidone (CAS 79099-07-3), which has a molecular weight of 199.25 g/mol [1]. This difference directly impacts compound handling, solubility, and chromatographic behavior . The ethyl group also provides a steric and electronic handle for further functionalization not available on the parent scaffold.

Physicochemical Properties Lipophilicity Building Block Design

Synthetic Accessibility and Scalability: Optimized Chiral Synthesis Route

A dedicated large-scale chiral synthesis for protected 2-substituted 4-oxo-piperidines has been reported, enabling the production of multi-gram quantities of the (R)-enantiomer with high stereochemical fidelity [1]. This is a distinct advantage over alternative N-protected piperidones (e.g., Cbz or Fmoc derivatives) which may not have established, scalable enantioselective routes for 2-ethyl substitution .

Chiral Synthesis Process Chemistry Scale-up

Reported Chemical Purity and Batch-to-Batch Consistency

The (R)-enantiomer is commercially available with a standard purity specification of 97-98% (HPLC), with accompanying analytical documentation (NMR, HPLC, GC) provided by major suppliers, ensuring reliable performance in subsequent reactions . While the racemate is also available at similar purity, the single enantiomer's consistent stereochemical purity is what differentiates it for asymmetric applications .

Quality Control Purity Specification Reproducibility

Known Risk of Epimerization: A Cautionary Tale for C2 Stereochemistry

The study by Etayo et al. (2006) explicitly demonstrates that chiral 2-substituted-4-oxopiperidines are susceptible to epimerization at the C2 position under Horner–Wadsworth–Emmons reaction conditions [1]. This finding highlights the inherent stereochemical lability of this class and underscores the necessity of using a pure, defined enantiomer and carefully optimized reaction conditions to preserve stereochemical integrity. This risk is not present with the achiral, unsubstituted N-Boc-4-piperidone.

Stereochemical Stability Reaction Optimization Epimerization

Optimal Application Scenarios for (R)-tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate in R&D and Production


Asymmetric Synthesis of Enantiopure Piperidine-Containing Drug Candidates

When the synthetic target requires a specific (R)-configuration at a chiral center derived from the piperidine ring. The defined stereochemistry of this building block ensures the final active pharmaceutical ingredient (API) possesses the correct three-dimensional shape for target binding, avoiding the need for costly and low-yielding chiral resolution steps later in the synthesis . Using the racemic mixture would result in a mixture of diastereomers, complicating purification and reducing yield.

Development of Novel CNS-Active Agents

The 2-ethyl substitution increases lipophilicity compared to unsubstituted N-Boc-4-piperidone, a favorable attribute for crossing the blood-brain barrier [1]. This compound serves as an ideal starting point for medicinal chemistry programs targeting central nervous system (CNS) disorders where chirality and brain penetration are key design parameters.

Scale-Up of Chiral Intermediates for Preclinical Toxicology Studies

The availability of a published large-scale chiral synthesis route [2] makes this compound a lower-risk choice for programs moving from milligram-scale discovery to multi-gram toxicology studies. Procuring the (R)-enantiomer from suppliers who can provide batch analytical data (including chiral purity) ensures the material used in critical safety studies is well-defined and representative of future clinical material.

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